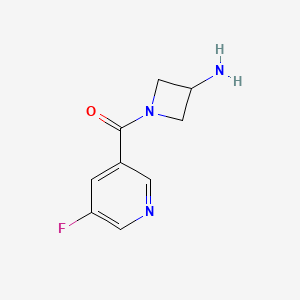![molecular formula C23H38N- B13439183 [(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]-(2,2,3,3-tetradeuteriocyclopropyl)azanide](/img/structure/B13439183.png)
[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]-(2,2,3,3-tetradeuteriocyclopropyl)azanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]-(2,2,3,3-tetradeuteriocyclopropyl)azanide is a complex organic compound characterized by its unique structure, which includes a polyunsaturated hydrocarbon chain and a cyclopropyl group with deuterium atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]-(2,2,3,3-tetradeuteriocyclopropyl)azanide typically involves multiple steps:
Formation of the Polyunsaturated Hydrocarbon Chain: This can be achieved through a series of Wittig reactions, starting from simpler aldehydes and phosphonium salts.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a Simmons-Smith reaction, where a zinc-copper couple is used to react with diiodomethane.
Deuterium Incorporation: Deuterium atoms can be incorporated using deuterated reagents during the cyclopropanation step.
Formation of the Azanide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the polyunsaturated hydrocarbon chain, leading to the formation of epoxides or hydroxylated products.
Reduction: Reduction reactions can target the double bonds in the hydrocarbon chain, converting them into single bonds and saturating the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used for reduction.
Substitution: Halogenated compounds and strong bases are often used in substitution reactions.
Major Products
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]-(2,2,3,3-tetradeuteriocyclopropyl)azanide is used as a model compound to study reaction mechanisms and the effects of deuterium incorporation on reaction kinetics.
Biology
In biological research, this compound can be used to investigate the interactions between polyunsaturated fatty acids and cellular membranes, as well as the role of deuterium in biological systems.
Medicine
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as deuterated polymers with unique properties.
Wirkmechanismus
The mechanism of action of [(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]-(2,2,3,3-tetradeuteriocyclopropyl)azanide involves its interaction with molecular targets such as enzymes and receptors. The polyunsaturated hydrocarbon chain can insert into lipid bilayers, affecting membrane fluidity and function. The deuterium atoms may influence the compound’s metabolic pathways, leading to altered pharmacokinetics and dynamics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]cyclopropylamine: Similar structure but without deuterium atoms.
[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]-(2,2,3,3-tetradeuteriocyclopropyl)methanamine: Similar structure with a methanamine group instead of an azanide group.
Uniqueness
The presence of deuterium atoms in [(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]-(2,2,3,3-tetradeuteriocyclopropyl)azanide makes it unique, as deuterium can significantly alter the compound’s chemical and biological properties. This can lead to differences in reaction kinetics, metabolic stability, and overall biological activity compared to its non-deuterated counterparts.
Eigenschaften
Molekularformel |
C23H38N- |
|---|---|
Molekulargewicht |
332.6 g/mol |
IUPAC-Name |
[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]-(2,2,3,3-tetradeuteriocyclopropyl)azanide |
InChI |
InChI=1S/C23H38N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-24-23-20-21-23/h6-7,9-10,12-13,15-16,23H,2-5,8,11,14,17-22H2,1H3/q-1/b7-6-,10-9-,13-12-,16-15-/i20D2,21D2 |
InChI-Schlüssel |
MJHPEFHNXCSVPQ-KALLKTRHSA-N |
Isomerische SMILES |
[2H]C1(C(C1([2H])[2H])[N-]CCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)[2H] |
Kanonische SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC[N-]C1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


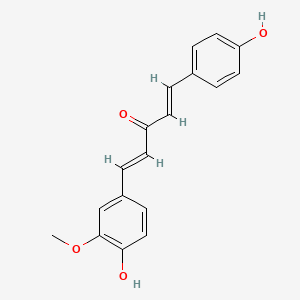
![6-[4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-3-(oxan-4-yl)-7H-imidazo[1,5-a]pyrazin-8-one](/img/structure/B13439108.png)
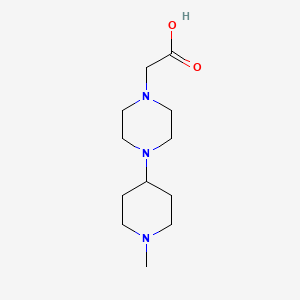

![octyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-tris(3-aminopropanoyloxy)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;trihydrochloride](/img/structure/B13439125.png)
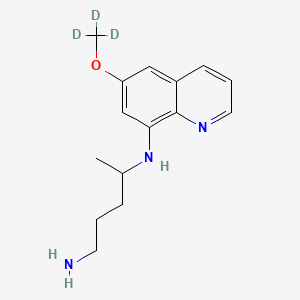
![2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]-1-oxidopiperidin-1-ium-1-yl]butyl]phenyl]-2-methylpropanoic acid](/img/structure/B13439141.png)
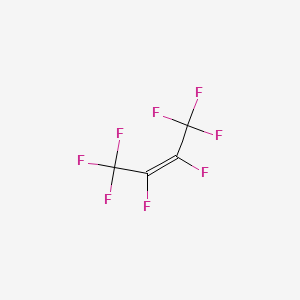
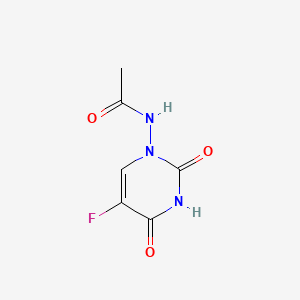
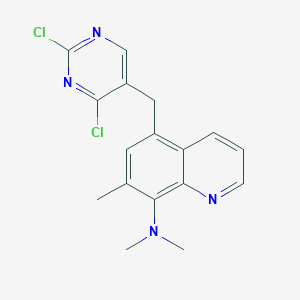
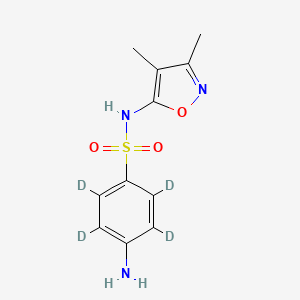

![(9S)-tert-Butyl 2-chloro-8,9-dihydro-6H-5,9-methanopyrido[2,3-b][1,4]diazocine-10(7H)-carboxylate](/img/structure/B13439168.png)
